molecular formula C21H17FN4O3S B2819662 4-fluoro-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide CAS No. 714917-87-0

4-fluoro-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide

Cat. No.: B2819662
CAS No.: 714917-87-0
M. Wt: 424.45
InChI Key: CJYGKTNOCDACEF-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide” is a small molecule that has been identified as a potential inhibitor of the interaction between the porcine reproductive and respiratory syndrome virus (PRRSV) glycoprotein and the CD163-SRCR5 domain . This interaction is crucial for PRRSV infection, and thus, this compound could potentially be used to prevent PRRSV infection in pigs .

Scientific Research Applications

Evaluation of Phosphatidylinositol 3-Kinase Inhibitors

  • Application: Treatment of idiopathic pulmonary fibrosis and cough.
  • Details: Research on closely related phosphatidylinositol 3-kinase inhibitors, including compounds similar to the queried chemical, shows potential for treating idiopathic pulmonary fibrosis and cough (Norman, 2014).

Fluorophores for Zinc(II) Detection

  • Application: Study of intracellular Zn2+.
  • Details: The synthesis and evaluation of fluorophores closely related to the queried compound, specifically for zinc(II) detection, provide insights into intracellular zinc monitoring (Kimber et al., 2001).

Potential Anticancer and Radioprotective Agents

  • Application: Anticancer and radioprotection.
  • Details: Novel derivatives of benzenesulfonamide, similar to the queried compound, exhibit promising in vitro cytotoxic activity and radioprotective properties (Ghorab et al., 2007), (Ghorab et al., 2008).

Anti-Dengue Virus Agents

  • Application: Antiviral activity against Dengue virus.
  • Details: Diarylpyrazolylquinoline derivatives, including compounds structurally similar to the queried chemical, showed significant anti-Dengue virus activity (Lee et al., 2017).

Electrophilic Fluorinating Reagent

  • Application: Sterically demanding electrophilic fluorination.
  • Details: Research on N-fluoro-benzenesulfonimide, a compound related to the queried chemical, demonstrates improved enantioselectivity in specific chemical reactions (Yasui et al., 2011).

Fluorescent Probe for Zinc Detection

  • Application: Zinc detection in living cells.
  • Details: Benzenesulfonamide derivatives, related to the queried compound, have been used in the synthesis of fluorescent probes for detecting zinc in sample solutions and living cells (Ohshima et al., 2010).

Mechanism of Action

The compound “4-fluoro-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide” has been shown to significantly inhibit the interaction between the PRRSV glycoprotein and the CD163-SRCR5 domain . This interaction is crucial for PRRSV infection, and thus, this compound could potentially be used to prevent PRRSV infection in pigs .

Properties

IUPAC Name

4-fluoro-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3S/c1-29-16-6-4-5-15(13-16)23-20-21(25-19-8-3-2-7-18(19)24-20)26-30(27,28)17-11-9-14(22)10-12-17/h2-13H,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYGKTNOCDACEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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